molecular formula C8H11BO3S B14766444 (3-Methoxy-5-(methylthio)phenyl)boronic acid

(3-Methoxy-5-(methylthio)phenyl)boronic acid

Cat. No.: B14766444
M. Wt: 198.05 g/mol
InChI Key: BQJRHPYFJNJYNJ-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylthio groups. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxy-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-(methylthio)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can also participate in various catalytic cycles, enhancing its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-5-(methylthio)phenyl)boronic acid is unique due to the presence of both methoxy and methylthio groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs .

Properties

Molecular Formula

C8H11BO3S

Molecular Weight

198.05 g/mol

IUPAC Name

(3-methoxy-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H11BO3S/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3

InChI Key

BQJRHPYFJNJYNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)SC)OC)(O)O

Origin of Product

United States

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